1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can be replaced by a nucleophile in the presence of a palladium catalyst . This allows the compound to form new carbon-carbon bonds with other molecules .
Biochemical Pathways
The suzuki–miyaura coupling reactions it participates in are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring, followed by bromination and benzyloxylation. One common method involves the trifluoromethoxylation of a suitable precursor, such as a phenol derivative, using reagents like trifluoromethyl iodide and a base. The resulting trifluoromethoxy compound is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS). Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, while the trifluoromethoxy group remains relatively inert under mild conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzene derivatives.
Oxidation Products: Benzoyl derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-bromo-4-(trifluoromethoxy)benzene
- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)benzyl bromide
Comparison: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
4-bromo-1-phenylmethoxy-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-7-12(13(8-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFFPYUIVYGPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738825 |
Source
|
Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647856-30-2 |
Source
|
Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.